molecular formula C14H16N2O3 B016322 Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5395-36-8

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B016322
CAS No.: 5395-36-8
M. Wt: 260.29 g/mol
InChI Key: URMNHHAUVFEMIG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived tetrahydropyrimidine (THPM) compound. It is synthesized via a three-component condensation of benzaldehyde, ethyl acetoacetate, and urea, often catalyzed by heterogeneous systems such as 20% PMo7W5/kaolin (yield: 72%) or CuO@SiO2 nanocatalysts (yield: 85%) . Key physical properties include a melting point of 200–202°C (consistent with literature values) and a high isolated yield of 96% under optimized conditions . Spectral characterization (¹H NMR, ¹³C NMR) confirms its structure, with distinct signals for the ethyl ester (δ 1.10 ppm, triplet), methyl group (δ 2.27 ppm), and aromatic protons (δ 7.27–7.35 ppm) . The compound is commercially available with ≥98.0% purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction typically employs ethanol as a solvent and requires reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using various catalysts and reaction conditions to enhance yield and purity. The use of different aldehydes and urea analogues can also lead to the production of derivatives with diverse biological activities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of DHPM derivatives. For instance, a study examined the activity of various DHPMs against Candida albicans and Cryptococcus neoformans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited promising antifungal effects, demonstrating potential for development as antifungal agents .

CompoundMIC80 (µg/mL)MIC50 (µg/mL)
2-k2510
2-a3012

The presence of a thio-ketone structure in the dihydropyrimidine ring was noted to enhance antifungal activity, suggesting structural modifications could yield more effective compounds .

Anticancer Activity

DHPM derivatives have also been investigated for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Biginelli Reaction

The Biginelli reaction is a well-known method for synthesizing DHPMs. This three-component reaction involving an aldehyde, urea (or its derivatives), and a β-keto ester has been extensively studied for its efficiency in producing various substituted DHPMs. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized using this method with high yields .

Multicomponent Reactions

Recent advancements have shown that DHPMs can be synthesized using eco-friendly methods involving multicomponent reactions facilitated by catalysts derived from natural sources. This approach not only enhances yield but also minimizes environmental impact, aligning with sustainable chemistry practices .

Case Study 1: Antifungal Activity

In a controlled study, a series of DHPMs were tested against Candida species. The results demonstrated that compounds with specific structural modifications achieved lower MIC values compared to standard antifungal agents, suggesting their potential as novel antifungal therapies .

Case Study 2: Anticancer Properties

A derivative of DHPM was evaluated for its anticancer efficacy in vitro against human cancer cell lines. The compound exhibited significant cytotoxicity at low concentrations, indicating its potential as a lead compound for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells. These actions contribute to its neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations on the Aromatic Ring

  • Fluoro-Substituted Derivatives: Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THPM-5-carboxylate derivatives (5a–f) are synthesized via CuCl2·2H2O catalysis.
  • Heterocyclic Substituents : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-THPM-5-carboxylate introduces a furan moiety, altering solubility and enabling applications in metal ion adsorption (e.g., cadmium uptake) .
  • Thienyl and p-Tolyl Groups : Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-THPM-5-carboxylate and its p-tolyl analog modify steric and electronic profiles, impacting crystallinity and biological activity .

Ester Group Modifications

  • Methyl Ester Analog : Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 16) exhibits reduced yield (39%) and altered solubility due to the shorter methyl chain, with a lower melting point (193–194°C) .

Physicochemical and Functional Properties

  • Melting Points: Parent compound: 200–202°C . Bromo derivative (I): Not reported, but expected higher due to increased molecular weight . Methyl ester analog: 193–194°C .
  • Spectral Data :
    • The parent compound’s ¹H NMR shows a singlet for the NH proton (δ 9.18 ppm) , whereas the methyl ester analog lacks this due to dehydrogenation .
  • Functional Applications :
    • The parent compound is primarily a synthetic intermediate.
    • Furan-substituted derivatives show promise in heavy metal adsorption , while dihydro analogs (e.g., Compound 2) are intermediates for bromination reactions .

Biological Activity

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 5395-36-8) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3} and a molecular weight of approximately 260.29 g/mol. The compound is typically synthesized through multicomponent reactions involving urea derivatives and aldehydes under various catalytic conditions . The synthesis process often yields high purity (>95%) and can be characterized using techniques such as NMR spectroscopy and melting point analysis .

Biological Activities

The biological activity of this compound has been investigated in various studies highlighting its potential pharmacological effects:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant antibacterial and antifungal activities against various pathogens. In vitro assays indicated that these compounds inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Antioxidant Activity

Research indicates that ethyl 6-methyl-2-oxo-4-phenyl derivatives exhibit notable antioxidant properties. These compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was assessed using various methodologies including DPPH and ABTS assays.

Anticancer Properties

The potential anticancer effects of ethyl 6-methyl-2-oxo-4-phenyl compounds have also been explored. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . Specific studies have shown cytotoxic effects against breast cancer cells (MCF7) and colon cancer cells (HT29).

The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo-4-phenyl compounds are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways in microbial cells or cancer cells.
  • Interaction with Cellular Targets : Binding studies indicate that these compounds can interact with proteins such as bovine serum albumin, influencing their bioavailability and efficacy in biological systems .
  • Modulation of Signaling Pathways : Ethyl 6-methyl derivatives may modulate key signaling pathways involved in inflammation and cell proliferation, contributing to their therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of ethyl 6-methyl derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthesized tetrahydropyrimidines exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity Assessment : In a cytotoxicity assay against MCF7 breast cancer cells, ethyl 6-methyl derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is primarily synthesized via the Biginelli reaction , a one-pot multicomponent condensation of benzaldehyde, ethyl acetoacetate, and urea. Five distinct routes (A–E) have been reported, yielding 38–62% depending on reaction conditions (Table 1) . For example:

  • Route A : 58% yield using ethanol as solvent, 120°C for 2 hours.
  • Route B : 62% yield with a modified catalyst system.
    Advanced methods employ heterogeneous catalysts like 20% PMo₇W₅/kaolin, which enhances efficiency under optimized conditions (Table 5, ).

Table 1. Yield Variation Across Synthetic Routes

RouteSolventCatalystYield (%)
AEthanolNone58
BEthanolAcidic catalyst62
CDMFBase31
DDioxane40
ETolueneK₂CO₃38

Q. Basic: What is the reaction mechanism of the Biginelli synthesis?

The mechanism involves N-acyliminium ion intermediates , not aldol condensation. NMR studies confirm that benzaldehyde and urea first condense to form an N-acyliminium ion, which reacts with ethyl acetoacetate to yield open-chain ureides. Cyclization then produces the tetrahydropyrimidine core .

Q. Advanced: How do catalysts influence synthesis efficiency?

Catalysts significantly impact yield and reaction time. For instance:

  • 20% PMo₇W₅/kaolin achieves ~75% yield in 3 hours under solvent-free conditions .
  • Microwave irradiation with KOtBu reduces reaction time to 10 minutes, yielding 85–92% .
    Comparative studies show that Brønsted acids (e.g., HCl) yield <50%, while Lewis acids (e.g., ZrCl₄) improve regioselectivity but require higher temperatures.

Q. Advanced: How can microwave irradiation optimize synthesis?

Microwave (MW) methods enhance reaction kinetics:

  • MW conditions : 300 W, 80°C, 10 minutes, yielding 85–92% with ethanol/KOtBu.
  • Conventional heating : 6–8 hours, yielding 70–75% .
    MW minimizes side products and simplifies purification (ice-water wash only) .

Q. Advanced: What are the challenges in N-arylation of this compound?

N-arylation using iodobenzene fails under copper catalysis due to solvent/base incompatibility. Screening identified:

  • Optimal conditions : Toluene, K₂CO₃ (1.2 eq.), 24 hours, yielding ~45% .
  • Poor solvents : DMF (no reaction), acetonitrile (<10% yield).

Q. Advanced: How to synthesize brominated derivatives?

Bromination of the methyl group (C6) in acetic acid yields ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Subsequent nucleophilic substitution with malononitrile or ethyl cyanoacetate produces cyclopenta[d]pyrimidine derivatives (Scheme 1) .

Q. Advanced: What biological activities have been studied?

  • Antitubercular : Compounds 4a and 4d show MIC values of 6.25 µg/mL against M. tuberculosis H37Rv .
  • Enzyme inhibition : Ki values against hCA I (429–531 nM), hCA II (392–531 nM), AChE (68–97 nM), and BChE (105–214 nM) .

Table 2. Biological Activity Data

TargetKi (nM)Reference Compound (Ki)
hCA I429–531Acetazolamide (281)
AChE68–97Tacrine (396)

Q. Advanced: Are there contradictions in reaction mechanisms or yields?

  • Mechanism : Early studies proposed aldol condensation, but NMR evidence supports N-acyliminium intermediates .
  • Yields : Catalyst-free routes yield ≤62% , while PMo₇W₅/kaolin improves to 75% . Discrepancies arise from solvent polarity and acid strength.

Q. Basic: How to characterize the compound?

  • 1H NMR : Peaks at δ 2.59 (CH₃), 3.58 (OCH₃), 7.43–7.61 (Ar-H + NH) .
  • Elemental analysis : C (63.93%), H (4.95%), N (11.47%) .
  • Melting point : 181–185°C (lit.) .

Q. Advanced: What are the physicochemical properties?

Key properties include:

PropertyValue
LogP2.67
PSA67.43 Ų
Melting point181–185°C
Boiling point384.8±42.0°C
Density1.2±0.1 g/cm³

Data from experimental measurements and computational models .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMNHHAUVFEMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277536
Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-36-8
Record name 5395-36-8
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Record name Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Record name Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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